molecular formula C12H13N3OS B14943640 S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate

S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate

Cat. No.: B14943640
M. Wt: 247.32 g/mol
InChI Key: LIIZEQQAVNNLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds that exhibit interesting structural properties and reactivity, making them valuable in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate typically involves the reaction of 3-methyl-1-phenyl-5-aminopyrazole with appropriate reagents to introduce the carbothioate group. One common method involves the reaction of 3-methyl-1-phenyl-5-aminopyrazole with carbon disulfide and methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazole derivatives, such as:

Uniqueness

Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the carbothioate group, in particular, differentiates it from other aminopyrazole derivatives and contributes to its unique properties and applications .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

S-methyl 5-amino-3-methyl-1-phenylpyrazole-4-carbothioate

InChI

InChI=1S/C12H13N3OS/c1-8-10(12(16)17-2)11(13)15(14-8)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3

InChI Key

LIIZEQQAVNNLKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)SC)N)C2=CC=CC=C2

Origin of Product

United States

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